molecular formula C18H16Cl2N2O2S B12688908 3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole CAS No. 35441-15-7

3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole

Cat. No.: B12688908
CAS No.: 35441-15-7
M. Wt: 395.3 g/mol
InChI Key: KXTWAZOEZDTTHP-UHFFFAOYSA-N
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Description

3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of dichloro, o-tolyl, and vinylsulphonyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole typically involves multi-step organic reactions. Common starting materials might include 4,5-dichloro-o-toluidine and 4-(vinylsulphonyl)benzaldehyde. The synthesis may proceed through the following steps:

    Condensation Reaction: The initial step could involve the condensation of 4,5-dichloro-o-toluidine with 4-(vinylsulphonyl)benzaldehyde in the presence of a base to form an intermediate Schiff base.

    Cyclization: The Schiff base may undergo cyclization with hydrazine or its derivatives to form the pyrazole ring.

    Reduction: The final step might involve the reduction of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro and vinylsulphonyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dichloro-o-tolyl)-1H-pyrazole: Lacks the vinylsulphonyl group.

    4,5-Dichloro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole: Lacks the o-tolyl group.

Properties

CAS No.

35441-15-7

Molecular Formula

C18H16Cl2N2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

5-(4,5-dichloro-2-methylphenyl)-2-(4-ethenylsulfonylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C18H16Cl2N2O2S/c1-3-25(23,24)14-6-4-13(5-7-14)22-9-8-18(21-22)15-11-17(20)16(19)10-12(15)2/h3-7,10-11H,1,8-9H2,2H3

InChI Key

KXTWAZOEZDTTHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)C=C)Cl)Cl

Origin of Product

United States

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